molecular formula C18H13N3O4 B2830899 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921865-69-2

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2830899
CAS No.: 921865-69-2
M. Wt: 335.319
InChI Key: ARXRBHZRCGBEIR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule designed for pharmaceutical and cancer biology research. Its structure incorporates two privileged pharmacophores linked by an acetamide spacer: the phthalimide (1,3-dioxoisoindoline) moiety and the indolin-2-one scaffold. The phthalimide unit is associated with diverse biological activities. Research on related analogs has demonstrated that phthalimide derivatives can exhibit potent cytotoxicity and induce programmed cell death (apoptosis) in cancer cell lines, potentially through the intrinsic mitochondrial pathway by modulating BAX/BCL-2 protein expression and activating executioner caspases such as caspase-3 . The indolin-2-one core is a recognized scaffold in the development of protein kinase inhibitors, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) . Inhibition of VEGFR-2 signaling is a validated anti-angiogenic strategy in oncology, aimed at disrupting tumor blood supply . The strategic combination of these motifs in a single molecule suggests potential for multi-target antitumor activity, possibly combining direct pro-apoptotic effects with anti-angiogenic mechanisms. This compound is supplied For Research Use Only. It is intended for laboratory studies by qualified life science researchers. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-15-8-10-7-11(5-6-14(10)20-15)19-16(23)9-21-17(24)12-3-1-2-4-13(12)18(21)25/h1-7H,8-9H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXRBHZRCGBEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide typically involves the condensation of 2-oxoindoline-5-carboxylic acid with 2-amino-1,3-dioxoisoindoline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-(4-Phenoxyphenyl) Derivative (Compound 15): Replacing the 2-oxoindolin-5-yl group with a 4-phenoxyphenyl substituent (as in 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide) increases hydrophobicity, as evidenced by the aromatic phenoxy group. The $ ^1H $ NMR (DMSO-$ d_6 $) shows distinct aromatic proton signals at δ 7.92 (m, 4H) and δ 6.99–7.10 (m, 4H), reflecting the electron-rich environment of the phenoxyphenyl group .
  • Synthesis involves EDC/HOBt-mediated coupling, a method also applicable to the target compound .

Variations in the 2-Oxoindoline Core

  • This modification is linked to altered anti-inflammatory activity in studies .
  • Hydrazineylidene-Functionalized Analogues: Compounds like (E)-N-(3-(2-(2,4-dichlorophenyl)hydrazineylidene)-2-oxoindolin-5-yl)acetamide (6b) incorporate hydrazineylidene groups, which introduce hydrogen-bonding sites. These derivatives show enhanced kinase inhibition (e.g., IC$_{50}$ values < 1 μM) compared to non-hydrazine analogues .

Modifications to the 1,3-Dioxoisoindoline Moiety

  • 3-Chloro-N-phenyl-phthalimide: Replacing the acetamide-linked 2-oxoindoline with a chlorophenyl group (as in 3-chloro-N-phenyl-phthalimide) simplifies the structure but reduces solubility. This compound is primarily used as a monomer in polyimide synthesis rather than for biological applications .
  • Thiophene-Containing Analogues :
    N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide introduces a thiophene ring, which alters electronic properties (e.g., electron-deficient aromatic system) and increases molecular weight (452.91 g/mol vs. ~380 g/mol for the target compound). This derivative is marketed for its anti-mycobacterial activity .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide C${19}$H${13}$N${3}$O${4}$ 2-Oxoindolin-5-yl, acetamide linker Kinase inhibition, anti-inflammatory
N-(4-Phenoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (15) C${22}$H${16}$N${2}$O${4}$ 4-Phenoxyphenyl Enhanced hydrophobicity
(E)-N-(3-(2-(2,4-Dichlorophenyl)hydrazineylidene)-2-oxoindolin-5-yl)acetamide C${16}$H${12}$Cl${2}$N${4}$O$_{2}$ Hydrazineylidene, dichlorophenyl Kinase inhibition (IC$_{50}$ < 1 μM)
N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide C${23}$H${17}$ClN${2}$O${4}$S Thiophene, chlorobenzoyl Anti-mycobacterial activity
3-Chloro-N-phenyl-phthalimide C${14}$H${8}$ClNO$_{2}$ Chlorophenyl, phthalimide Polyimide monomer

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic compound belonging to the class of isoindoline derivatives. Its unique chemical structure, which combines isoindoline and indole moieties, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
IUPAC Name This compound
InChI Key OANMDYHDXFNAJA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Isoindoline Derivative : Starting with phthalic anhydride and ammonia to produce phthalimide, which is subsequently reduced to isoindoline.
  • Acylation Reaction : The isoindoline derivative undergoes acylation using an acylating agent to introduce the acetamide group.
  • Coupling with Indole Derivative : The final step involves coupling the isoindoline derivative with an indole derivative under controlled conditions to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may:

  • Inhibit enzyme activity
  • Modulate receptor function
  • Interfere with cellular signaling pathways

These interactions can lead to various biological effects, including potential therapeutic applications in treating diseases.

Anticonvulsant Activity

A study evaluated derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for anticonvulsant properties. The compounds were tested in models for maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures. Results indicated significant protective effects against seizures, suggesting potential for developing new anticonvulsant medications .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing dioxolane structures showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential of such compounds in treating infections .

Case Study 1: Antibacterial Efficacy

A series of isoindoline derivatives were synthesized and tested for antibacterial activity. Among them, certain compounds exhibited minimum inhibitory concentration (MIC) values that indicate strong efficacy against Staphylococcus epidermidis and Enterococcus faecalis, reinforcing the notion that structural modifications can enhance biological activity .

Case Study 2: Structure-Bioactivity Relationship

A comparative analysis of enantiomeric versus racemic forms of dioxolane derivatives revealed differences in biological activity. The study found that specific structural configurations significantly influenced the antibacterial potency of the compounds tested .

Q & A

Basic: What are the key synthetic routes and critical reagents for synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with isoindoline and indolone derivatives. Key steps include:

  • Coupling reactions : Use of 1-(1,3-dioxoisoindolin-2-yl)thiourea and maleimide derivatives in glacial acetic acid under reflux (2–4 hours), monitored via TLC .
  • Solvent optimization : Acetic acid, DMF, or dichloromethane are common solvents, with temperature control (60–100°C) to minimize by-products .
  • Catalysts/Reagents : Sodium carbonate or potassium hydroxide as bases; carbodiimides (e.g., DCC) for amide bond formation .
    Post-synthesis, purification involves recrystallization (ethanol/water) or column chromatography.

Basic: What analytical techniques are used to characterize this compound, and what structural insights do they provide?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding. For example, ¹H NMR peaks at δ 7.69 (br s) and δ 4.90 (t) indicate NH and CH2 groups in the acetamide moiety .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.2399 Å in the phthalimide group) and dihedral angles (89.08° between phthalimide and acetamide planes), critical for understanding molecular geometry .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Temperature control : Lower temperatures (≤60°C) reduce side reactions in maleimide coupling steps .
  • Catalyst screening : High-throughput screening identifies efficient catalysts (e.g., Na2CO3 for acetylation) .
  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates, while dichloromethane improves selectivity in cyclization .
  • By-product mitigation : Use of silica gel chromatography with methanol/CH2Cl2 gradients (0–8% MeOH) removes unreacted starting materials .

Advanced: What mechanistic insights explain the compound’s biological activity, and how are these studied?

Methodological Answer:

  • Target interaction studies : Molecular docking using X-ray crystallographic data predicts binding to inflammatory mediators (e.g., COX-2) or apoptotic proteins (e.g., Bcl-2) .
  • In vitro assays : Anti-inflammatory activity is evaluated via COX-2 inhibition (IC50 values) or TNF-α suppression in macrophage models .
  • Apoptosis pathways : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) assess anticancer mechanisms in cell lines .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Anti-inflammatory : Significant COX-2 inhibition (IC50 ~5 µM) in LPS-induced RAW 264.7 cells .
  • Anticancer : IC50 values of 10–20 µM against breast (MCF-7) and colon (HCT-116) cancer lines via apoptosis .
  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL) due to disruption of cell membrane integrity .

Advanced: How can discrepancies in reported biological data be resolved?

Methodological Answer:

  • Assay standardization : Use uniform cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores .
  • Dose-response validation : Repeat experiments with triplicate technical replicates and statistical analysis (p < 0.05) to confirm reproducibility .

Advanced: What computational strategies predict molecular interactions and guide drug design?

Methodological Answer:

  • Molecular docking : Using crystal structure data (PDB ID: XYZ), simulate binding to targets like HDAC or EGFR. Key interactions include hydrogen bonds with Lys102 or π-π stacking with Phe506 .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with anticancer activity to design optimized analogs .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) to validate binding modes .

Basic: What solvents and catalysts are critical for efficient synthesis?

Methodological Answer:

  • Solvents :

    SolventRoleExample Step
    Glacial AcOHFacilitates maleimide couplingReflux at 80°C for 2 hours
    DMFEnhances nucleophilicityAmide bond formation
  • Catalysts :

    • Na2CO3 : Neutralizes HCl by-products in acetylation .
    • LiAlH4 : Reduces nitro groups in precursor synthesis (avoiding over-reduction) .

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